molecular formula C12H11BrS2 B14176228 (1-Bromonaphthalene-2,7-diyl)dimethanethiol CAS No. 923025-37-0

(1-Bromonaphthalene-2,7-diyl)dimethanethiol

Cat. No.: B14176228
CAS No.: 923025-37-0
M. Wt: 299.3 g/mol
InChI Key: WYATZOBSXUPGEZ-UHFFFAOYSA-N
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Description

(1-Bromonaphthalene-2,7-diyl)dimethanethiol is an organic compound that features a bromine atom and two thiol groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromonaphthalene-2,7-diyl)dimethanethiol typically involves the bromination of naphthalene followed by the introduction of thiol groups. One common method involves the use of 1-bromonaphthalene as a starting material. The thiol groups can be introduced through a reaction with methanethiol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Bromonaphthalene-2,7-diyl)dimethanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products

Major products formed from these reactions include disulfides, reduced naphthalene derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

(1-Bromonaphthalene-2,7-diyl)dimethanethiol has several scientific research applications:

Mechanism of Action

The mechanism by which (1-Bromonaphthalene-2,7-diyl)dimethanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: Lacks the thiol groups, making it less reactive in certain chemical reactions.

    2,7-Dibromonaphthalene: Contains two bromine atoms but no thiol groups, leading to different reactivity and applications.

    Naphthalene-2,7-dithiol:

Uniqueness

(1-Bromonaphthalene-2,7-diyl)dimethanethiol is unique due to the presence of both a bromine atom and two thiol groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .

Properties

CAS No.

923025-37-0

Molecular Formula

C12H11BrS2

Molecular Weight

299.3 g/mol

IUPAC Name

[8-bromo-7-(sulfanylmethyl)naphthalen-2-yl]methanethiol

InChI

InChI=1S/C12H11BrS2/c13-12-10(7-15)4-3-9-2-1-8(6-14)5-11(9)12/h1-5,14-15H,6-7H2

InChI Key

WYATZOBSXUPGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2Br)CS)CS

Origin of Product

United States

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